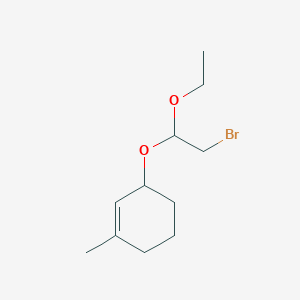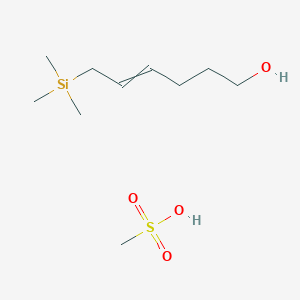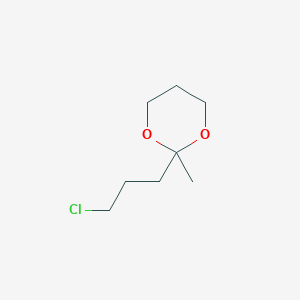![molecular formula C13H7BrClF2NO2 B14340458 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene CAS No. 106789-15-5](/img/structure/B14340458.png)
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of bromine and chlorine atoms to specific positions on the benzene ring.
Fluorination: Incorporation of fluorine atoms into the compound.
Industrial production methods often utilize advanced techniques such as catalytic reactions and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amine group, and the compound can undergo oxidation reactions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: It is studied for its potential biological activity and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene include:
1-(4-Bromophenyl)-2-chloro-4-nitrobenzene: Lacks the difluoro group, resulting in different chemical properties.
1-(4-Fluorophenyl)-2-chloro-4-nitrobenzene: Contains a fluorine atom instead of bromine, affecting its reactivity and applications.
1-(4-Bromophenyl)-2-chloro-4-aminobenzene: The nitro group is replaced by an amine group, altering its chemical behavior.
Propriétés
Numéro CAS |
106789-15-5 |
|---|---|
Formule moléculaire |
C13H7BrClF2NO2 |
Poids moléculaire |
362.55 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)-difluoromethyl]-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C13H7BrClF2NO2/c14-9-3-1-8(2-4-9)13(16,17)11-6-5-10(18(19)20)7-12(11)15/h1-7H |
Clé InChI |
ZOQGMFYXJBQWMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)[N+](=O)[O-])Cl)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


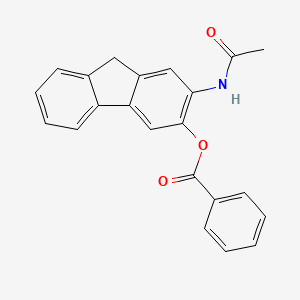

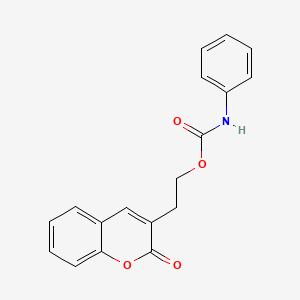
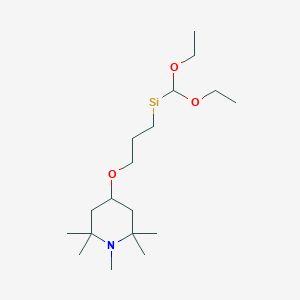
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
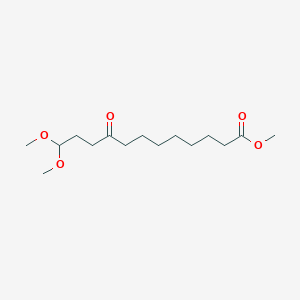
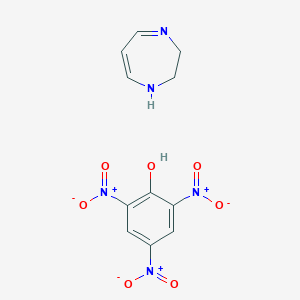
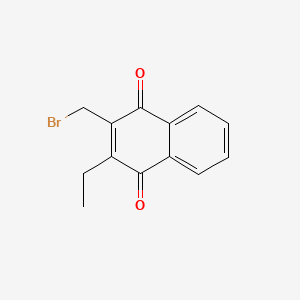
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
